N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: is a synthetic organic compound that belongs to the class of cyclopentanecarboxamides This compound is characterized by the presence of a methoxybenzyl group, a thiophenyl group, and a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Cyclopentanecarboxylic Acid Derivative: The initial step involves the preparation of a cyclopentanecarboxylic acid derivative through a series of reactions, such as alkylation or acylation.
Introduction of the Thiophenyl Group: The thiophenyl group is introduced via a coupling reaction, often using reagents like thiophene and a suitable catalyst.
Attachment of the Methoxybenzyl Group: The final step involves the attachment of the methoxybenzyl group through a nucleophilic substitution reaction, using 2-methoxybenzyl chloride and a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: 2-methoxybenzyl chloride, thiophene, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with new substituents replacing the original functional groups.
Scientific Research Applications
N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Studied for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.
Modulation of Signaling Pathways: It may influence various signaling pathways, altering cellular processes such as proliferation, apoptosis, or differentiation.
Interaction with Biomolecules: The compound can interact with biomolecules like proteins, nucleic acids, or lipids, affecting their structure and function.
Comparison with Similar Compounds
N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can be compared with other similar compounds, such as:
N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclobutanecarboxamide: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.
N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopropanecarboxamide: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-21-15-8-3-2-7-14(15)13-19-17(20)18(10-4-5-11-18)16-9-6-12-22-16/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOQQAXPVHNHBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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